
(S)-3-Bromo-5-((tetrahydrofuran-2-yl)methoxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Bromo-5-((tetrahydrofuran-2-yl)methoxy)benzoic acid is a complex organic compound that features a bromine atom, a tetrahydrofuran ring, and a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Bromo-5-((tetrahydrofuran-2-yl)methoxy)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a suitable benzoic acid derivative, followed by the introduction of the tetrahydrofuran moiety through etherification reactions. The reaction conditions often require the use of strong acids or bases, as well as specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-Bromo-5-((tetrahydrofuran-2-yl)methoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form different carboxylic acid derivatives.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in a de-brominated product.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized benzoic acid compounds.
Aplicaciones Científicas De Investigación
(S)-3-Bromo-5-((tetrahydrofuran-2-yl)methoxy)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (S)-3-Bromo-5-((tetrahydrofuran-2-yl)methoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and tetrahydrofuran ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-5-methoxybenzoic acid: Lacks the tetrahydrofuran ring, resulting in different chemical and biological properties.
5-((Tetrahydrofuran-2-yl)methoxy)benzoic acid:
3-Bromo-5-((tetrahydrofuran-2-yl)methoxy)phenol: Similar structure but with a phenol group instead of a carboxylic acid, leading to different chemical behavior.
Uniqueness
(S)-3-Bromo-5-((tetrahydrofuran-2-yl)methoxy)benzoic acid is unique due to the combination of its bromine atom, tetrahydrofuran ring, and benzoic acid moiety. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H13BrO4 |
|---|---|
Peso molecular |
301.13 g/mol |
Nombre IUPAC |
3-bromo-5-[[(2S)-oxolan-2-yl]methoxy]benzoic acid |
InChI |
InChI=1S/C12H13BrO4/c13-9-4-8(12(14)15)5-11(6-9)17-7-10-2-1-3-16-10/h4-6,10H,1-3,7H2,(H,14,15)/t10-/m0/s1 |
Clave InChI |
VLRHDEMZMSSOST-JTQLQIEISA-N |
SMILES isomérico |
C1C[C@H](OC1)COC2=CC(=CC(=C2)C(=O)O)Br |
SMILES canónico |
C1CC(OC1)COC2=CC(=CC(=C2)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


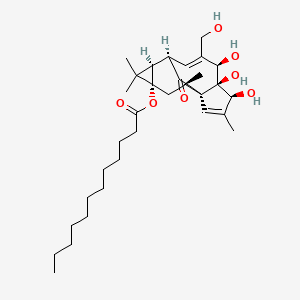
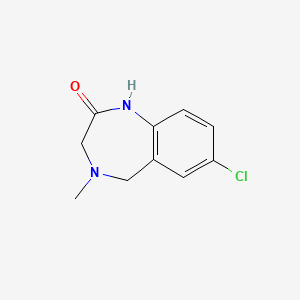
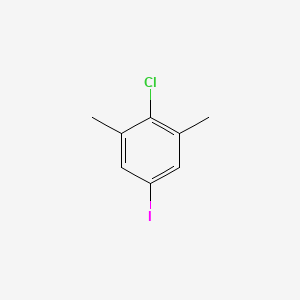
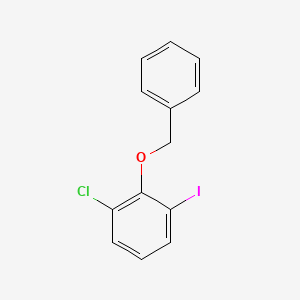
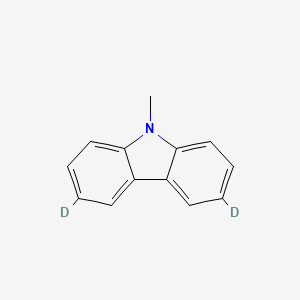
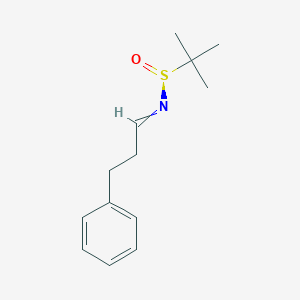
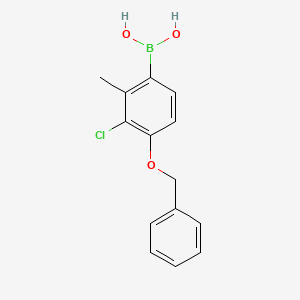
![Rel-tert-butyl (1R,5S,6s)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate acetate](/img/structure/B14030467.png)
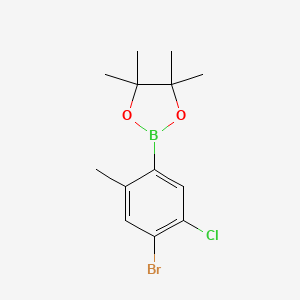
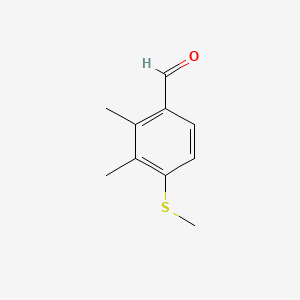
![6-Bromo-2,2-difluoro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B14030484.png)
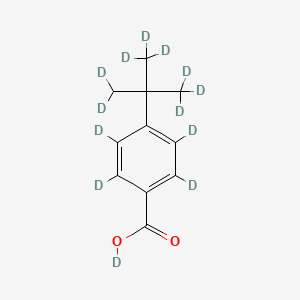
![1-(3-(6-Bromo-7-(difluoromethyl)-3,4-dihydroquinolin-1(2H)-yl)-1-(tetrahydro-2H-pyran-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)ethan-1-one](/img/structure/B14030487.png)

